molecular formula C13H9N3 B2495318 5H-Benzimidazo[1,2-a]benzimidazole CAS No. 28890-99-5

5H-Benzimidazo[1,2-a]benzimidazole

Cat. No.: B2495318
CAS No.: 28890-99-5
M. Wt: 207.236
InChI Key: KLACMEYLRXQSMN-UHFFFAOYSA-N
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Description

5H-Benzimidazo[1,2-a]benzimidazole is a heterocyclic aromatic organic compound It is a bicyclic structure that combines the benzimidazole and benzene rings

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5H-Benzimidazo[1,2-a]benzimidazole typically involves the condensation of o-phenylenediamine with carboxylic acid derivatives or aldehydes. One common method includes the use of formic acid or trimethyl orthoformate as the condensing agent . Another approach involves the cyclization of 2-aminopyridines with cyclohexanones under metal-free, iodine-promoted conditions .

Industrial Production Methods: Industrial production of this compound often employs large-scale condensation reactions using readily available starting materials such as o-phenylenediamine and formic acid. The reaction conditions are optimized to achieve high yields and purity, making the process cost-effective and scalable .

Chemical Reactions Analysis

Types of Reactions: 5H-Benzimidazo[1,2-a]benzimidazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, tert-butyl hydroperoxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Catalysts like palladium or copper, solvents like dichloromethane or ethanol.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole derivatives with additional functional groups, while reduction can produce simpler benzimidazole compounds .

Comparison with Similar Compounds

Properties

IUPAC Name

6H-benzimidazolo[1,2-a]benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9N3/c1-3-7-11-9(5-1)14-13-15-10-6-2-4-8-12(10)16(11)13/h1-8H,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLACMEYLRXQSMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC3=NC4=CC=CC=C4N23
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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